molecular formula C23H20N2O4 B2932503 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid CAS No. 2229318-43-6

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid

Cat. No.: B2932503
CAS No.: 2229318-43-6
M. Wt: 388.423
InChI Key: VVAFRVHUTAOVMN-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a pyridine ring substituted at the 5-position with a carbamate-linked Fmoc group and a propanoic acid backbone. The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The propanoic acid terminus facilitates conjugation to resins or other amino acids during peptide assembly.

Properties

IUPAC Name

3-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)12-11-15-9-10-16(13-24-15)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAFRVHUTAOVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by a series of reactions including coupling with pyridine derivatives and subsequent deprotection steps . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent/Backbone Variation Molecular Formula Molecular Weight Purity (%) Key Applications/Notes Reference
3-[5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid Pyridin-2-yl group with Fmoc at 5-position C23H20N2O4 400.42 N/A Peptide synthesis; potential for metal coordination due to pyridine Target
(S)-2-Fmoc-amino-3-(pyridin-2-yl)propanoic acid (Fmoc-2-Pal-OH) Pyridin-2-yl group at β-position of alanine C23H20N2O4 400.42 >95 Cyclic hexapeptide synthesis; used in pharmacological studies for receptor targeting
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) side chain C25H23NO4 401.45 99.76 High-purity SPPS; validated for NMR and HPLC
2-Fmoc-amino-3-(2-chlorophenyl)propanoic acid 2-Chlorophenyl substituent C24H20ClNO4 437.88 >95 Synthesis of chlorinated peptides; resistance to enzymatic degradation
2-Fmoc-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Pyrrolopyridine heterocycle C25H21N3O4 427.45 N/A Targeted for intracellular allosteric ligand development

Key Comparative Insights

  • Substituent Position and Reactivity: The target compound’s 5-position Fmoc on pyridine contrasts with Fmoc-2-Pal-OH (pyridin-2-yl at β-position), altering steric and electronic profiles. Chlorophenyl analogs (e.g., ) exhibit enhanced electrophilicity due to the electron-withdrawing Cl group, which may accelerate acylation but increase susceptibility to hydrolysis.
  • Biological Interactions: Pyridine-containing derivatives (target compound, ) enable metal coordination or π-stacking in peptide-receptor interactions, unlike purely hydrophobic aryl groups (e.g., o-tolyl).
  • Synthetic Utility :

    • High-purity (>99%) analogs like are preferred for critical SPPS steps, whereas lower-purity variants (e.g., 95% in ) may suffice for exploratory synthesis.
    • Storage stability varies: Pyridine-based compounds may require inert atmospheres to prevent oxidation, while chlorophenyl derivatives () are more stable at ambient temperatures.

Biological Activity

3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid, is a complex organic compound characterized by its unique structural features. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activity.

Structural Characteristics

The compound consists of:

  • Fluorenylmethoxycarbonyl group (Fmoc) : Commonly used as a protecting group in peptide synthesis.
  • Pyridine moiety : Known for its biological activity and ability to interact with various enzymes and receptors.
  • Chiral center : The presence of chirality can significantly influence the biological interactions and efficacy of the compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Enzyme Interaction

The compound has been studied for its interactions with specific enzymes, particularly in the context of:

  • Histone Deacetylase (HDAC) Inhibition : It has shown potential as an HDAC inhibitor, which is relevant for cancer therapy. Compounds similar to this have demonstrated selectivity towards different HDAC isoforms, indicating a potential for targeted therapeutic applications .
  • Enzyme Modulation : The unique functional groups allow it to modulate enzyme activity, which can lead to various biochemical effects within cellular pathways.

Antimicrobial Properties

The compound's structural similarities with known antimicrobial agents suggest potential efficacy against bacterial strains. For instance, derivatives of similar compounds have been tested against Staphylococcus aureus, showing promising results in inhibiting biofilm formation .

Case Study 1: HDAC Inhibition

A study evaluated the HDAC inhibitory activity of various compounds, including those related to this compound. The results indicated that certain derivatives exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3 and 10–11, demonstrating significant potency compared to other tested compounds .

Case Study 2: Antimicrobial Activity

In a separate investigation, derivatives of the compound were assessed for their antimicrobial properties. The minimum inhibitory concentration (MIC) values were recorded at 0.156 mg/mL against S. aureus in planktonic states, with even lower values observed in biofilm conditions (MECB value of 0.019 mg/mL), highlighting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylpyridine DerivativeContains a methyl group on pyridineAntimicrobial properties
2-Amino-3-(pyridin-2-yl)propanoic AcidSimple amino acid structureNeurotransmitter role
N-Fmoc-L-alanineFmoc-protected amino acidUsed in peptide synthesis

The unique combination of functional groups in this compound sets it apart from simpler analogs, potentially providing unique biological activities that merit further investigation.

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